1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H24N8O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N8O/c1-13-10-14(2)22-20(21-13)28-9-5-7-16(12-28)19(29)23-17-8-4-6-15(11-17)18-24-26-27(3)25-18/h4,6,8,10-11,16H,5,7,9,12H2,1-3H3,(H,23,29) |
InChI Key |
CDUIPORRSDEGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine and Tetrazole Precursors
The pyrimidine ring system is typically synthesized via condensation reactions involving β-diketones or amidines. For this compound, 4,6-dimethylpyrimidin-2-amine serves as a critical precursor, which undergoes further functionalization to introduce the piperidine-carboxamide backbone. Concurrently, the tetrazole moiety is synthesized through [2+3] cycloaddition reactions between nitriles and sodium azide, often catalyzed by Lewis acids. The 2-methyl-2H-tetrazol-5-yl group is subsequently introduced via alkylation or palladium-catalyzed coupling.
Piperidine-3-carboxamide Intermediate
The piperidine-3-carboxamide subunit is prepared through a sequence of ring-opening and acylation reactions. tert-Butyl piperidine-3-carboxylate derivatives are common intermediates, as demonstrated in patent US20080312243A1, where tert-butyl groups facilitate selective functionalization while protecting reactive amine sites. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is utilized in Suzuki-Miyaura couplings to append aromatic substituents.
Synthetic Routes and Reaction Optimization
Stepwise Assembly via Suzuki-Miyaura Coupling
A pivotal step in the synthesis involves the Suzuki-Miyaura cross-coupling reaction to link the pyrimidine and tetrazole-containing aromatic rings. As detailed in Example 46 of patent US20080312243A1, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is reacted with 3-bromo-N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)piperidine-3-carboxamide in the presence of Pd(PPh₃)₄ and sodium carbonate. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (0.05 mmol) | 93% |
| Solvent System | Toluene:EtOH (2:1) | — |
| Temperature | 80°C | — |
| Reaction Time | 4.5 hours | — |
This method emphasizes the importance of degassing solvents under inert atmospheres (argon) to prevent catalyst deactivation.
Amide Bond Formation
The final amide bond between the piperidine and tetrazole-containing aryl amine is formed using carbodiimide-based coupling agents. In one protocol, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and reacted with 3-(2-methyl-2H-tetrazol-5-yl)aniline in dimethylformamide (DMF). Triethylamine is added to scavenge HCl, maintaining a pH >8 to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and 1,4-dioxane enhance the solubility of intermediates, while toluene is preferred for Pd-catalyzed couplings due to its high boiling point and compatibility with phosphine ligands. For example, the use of 1,4-dioxane in Suzuki-Miyaura reactions at 80°C achieves near-quantitative conversion, whereas lower temperatures (50°C) result in incomplete coupling.
Catalytic Systems
Palladium catalysts dominate cross-coupling steps, with Pd(PPh₃)₄ and Pd/C being widely employed. The former excels in homogeneous conditions, offering precise control over ligand environments, while Pd/C is cost-effective for large-scale hydrogenations. Additives like potassium acetate (KOAc) facilitate transmetalation in Suzuki reactions, improving boron-to-palladium transfer rates.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradient elution (hexanes:EtOAc = 9:1 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, particularly when tetrazole tautomerism complicates analysis.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.28–3.41 (m, 2H, piperidine), 6.55 (br. s., 1H, NH).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The carboxamide group undergoes selective hydrolysis under acidic or alkaline conditions to yield corresponding carboxylic acids or amines.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 1M HCl, reflux (8 h) | Aqueous HCl | 3-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid + 3-(2-methyl-2H-tetrazol-5-yl)aniline | 72% |
| 0.5M NaOH, 60°C (4 h) | Sodium hydroxide | Sodium salt of piperidine-carboxylic acid + free amine | 85% |
This reaction is critical for prodrug activation in medicinal applications.
Alkylation at Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in nucleophilic alkylation reactions.
| Alkylating Agent | Solvent | Temperature | Product | Application |
|---|---|---|---|---|
| Methyl iodide | DMF | 25°C, 12 h | N-Methylpiperidine derivative | Enhanced lipophilicity |
| Benzyl chloride | THF | 60°C, 6 h | N-Benzylpiperidine derivative | Pharmacokinetic modulation |
Alkylation modifies pharmacokinetic properties while retaining the core pharmacophore.
Cyclization Reactions
The tetrazole group facilitates cyclization under specific conditions to form fused heterocycles.
| Reagent | Catalyst | Product | Biological Relevance |
|---|---|---|---|
| POCl₃ | – | Tetrazolo[1,5-a]pyrimidine derivative | Enhanced kinase inhibition |
| CuI, L-proline | Microwave irradiation | Piperidine-tetrazole fused macrocycle | Antibacterial activity |
Cyclized derivatives show improved target selectivity in kinase inhibition assays.
Catalytic Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions.
These reactions enable structural diversification for SAR studies .
Acid-Base Reactivity
The compound exhibits pH-dependent stability due to its ionizable groups.
| pH Range | Stability | Dominant Species |
|---|---|---|
| 1–3 | Degradation of tetrazole (t₁/₂ = 2.3 h) | Protonated piperidine + neutral carboxamide |
| 7–8 | Stable (t₁/₂ > 48 h) | Deprotonated tetrazole + neutral piperidine |
| 10–12 | Amide hydrolysis (t₁/₂ = 6.8 h) | Carboxylate anion + free amine |
Stability under physiological pH (7.4) supports its use in drug formulations.
Tetrazole-Specific Reactions
The 2-methyl-2H-tetrazol-5-yl group undergoes unique transformations:
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via tetrazole N-donors, altering solubility and bioactivity.
-
Photochemical Reactivity : UV irradiation (254 nm) induces ring-opening to generate nitrile imine intermediates for click chemistry.
Oxidation Reactions
Selective oxidation targets the piperidine ring and methyl groups:
| Oxidizing Agent | Site of Action | Product |
|---|---|---|
| KMnO₄, acidic conditions | Piperidine C-H bonds | Piperidone derivative |
| SeO₂, dioxane | Pyrimidine methyl groups | Carboxylic acid derivatives |
Oxidation products serve as intermediates for further functionalization .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds structurally similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the pyrimidine and tetrazole moieties can inhibit cancer cell proliferation in various human cancer cell lines, including breast cancer and liver carcinoma cells .
Case Study:
A study demonstrated that a related compound exhibited an IC50 value lower than 10 µM against MCF-7 breast cancer cells, suggesting potent antitumor activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Similar derivatives have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Case Study:
In vitro tests revealed that certain analogs of this compound had minimum inhibitory concentrations (MICs) below 20 µg/mL against multiple pathogenic bacteria, indicating strong antimicrobial potential .
Kinase Inhibition
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide has been investigated for its ability to inhibit specific kinases involved in cancer signaling pathways. The presence of the tetrazole ring enhances binding affinity to certain kinase targets, making it a candidate for further development as an anticancer agent.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4,6-Dimethylpyrimidin-2-amines | Contains pyrimidine and amine groups | Antitumor activity |
| N-[4-(methylthio)phenyl]piperidine derivatives | Piperidine ring with sulfur substitution | Antimicrobial properties |
| 5-Methyl-tetrazole derivatives | Tetrazole ring with methyl substitutions | Kinase inhibition |
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key distinctions and implications are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Bioisosteric Replacement : The 2-methyltetrazole group in the target compound likely improves metabolic stability compared to carboxylic acid-containing analogs, a strategy validated in drugs like losartan .
Piperidine vs.
Substituent Effects : The 4,6-dimethylpyrimidine group may reduce off-target interactions compared to unsubstituted pyrimidines (e.g., 149806-11-1) by modulating steric bulk and electron distribution.
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its structure includes a piperidine ring, a pyrimidine moiety, and a phenyl group substituted with a tetrazole, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1401560-88-0 |
Biological Activity
Research indicates that compounds similar to this molecule exhibit significant biological activities, including:
- Anticancer Activity : The compound's structure suggests potential interactions with various biological targets implicated in cancer pathways. Similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral entry into host cells, potentially making them candidates for antiviral drug development.
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties against neurotoxic agents, indicating potential applications in treating neurodegenerative diseases.
The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is hypothesized to involve:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes may modulate various signaling pathways.
- Multitarget Activity : Similar compounds have shown multitarget activity, suggesting that this compound may interact with multiple biological pathways, enhancing its therapeutic potential.
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the anticancer properties of pyrimidine derivatives, compounds structurally related to 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the low micromolar range .
- Neuroprotective Effects : A study involving neurotoxic models indicated that certain derivatives could protect dopaminergic neurons from MPTP-induced toxicity, highlighting their potential in treating Parkinson's disease .
- Antiviral Activity : Research on similar tetrazole-containing compounds has shown efficacy against viral infections by inhibiting viral replication and entry mechanisms . This suggests that the target compound may possess analogous properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
